molecular formula C8H13NO B2660265 N-methylcyclohex-3-ene-1-carboxamide CAS No. 54385-24-9

N-methylcyclohex-3-ene-1-carboxamide

Cat. No.: B2660265
CAS No.: 54385-24-9
M. Wt: 139.198
InChI Key: DXXQJVHTEFQHMF-UHFFFAOYSA-N
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Description

N-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexene, featuring a carboxamide group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylcyclohex-3-ene-1-carboxamide can be synthesized through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction involves the reduction of the dione to form the desired carboxamide derivative . The reaction conditions typically include the use of an appropriate solvent, such as ethanol or methanol, and maintaining the reaction mixture at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high purity and yield. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents under controlled temperatures.

    Bromination: Bromine (Br2) is used as the reagent, and the reaction is conducted in an inert solvent such as dichloromethane (CH2Cl2).

    Epoxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are used for epoxidation reactions.

Major Products

    Reduction: The major products include various amines, imines, and alcohols depending on the specific reaction conditions.

    Bromination: The major products are substituted bicyclic lactone derivatives.

    Epoxidation: The major products are epoxide derivatives.

Mechanism of Action

The mechanism of action of N-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s reaction, thereby inhibiting its activity . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in the treatment of diseases.

Properties

IUPAC Name

N-methylcyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-8(10)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXQJVHTEFQHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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